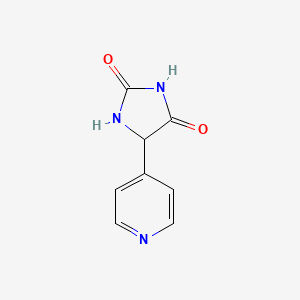

5-(Pyridin-4-yl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

5-pyridin-4-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)5-1-3-9-4-2-5/h1-4,6H,(H2,10,11,12,13) |

InChI Key |

MNMSEFPXDXCURY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Advanced Characterization and Structural Analysis in Academic Research

Spectroscopic Characterization Techniques Applied in Research

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of 5-(Pyridin-4-yl)imidazolidine-2,4-dione. While specific spectral data for this exact compound is not widely published in readily available literature, the expected chemical shifts can be inferred from analyses of closely related structures, such as other substituted imidazolidine-2,4-diones and pyridine (B92270) derivatives. mdpi.comresearchgate.netresearchgate.net

In a typical ¹H NMR spectrum, the protons of the pyridine ring would appear in the aromatic region, generally between 7.0 and 9.0 ppm. The two protons ortho to the nitrogen atom would likely be the most downfield, while the two protons meta to the nitrogen would be slightly more upfield. The single proton on the C5 carbon of the imidazolidine (B613845) ring would likely appear as a singlet, with its chemical shift influenced by the neighboring pyridine ring and the carbonyl groups. The N-H protons of the imidazolidine ring would present as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbons (C2 and C4) of the imidazolidine ring are characteristically found significantly downfield, often in the range of 150-180 ppm. mdpi.comresearchgate.net The C5 carbon, attached to the pyridine ring, would also have a distinct chemical shift. The carbons of the pyridine ring would appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine CH (ortho) | 8.5 - 8.7 | 150 - 152 |

| Pyridine CH (meta) | 7.3 - 7.5 | 121 - 123 |

| Imidazolidine CH (C5) | 5.0 - 5.5 | 60 - 65 |

| Imidazolidine NH (N1, N3) | 8.0 - 11.0 (broad) | - |

| Imidazolidine C=O (C2, C4) | - | 155 - 175 |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in this compound. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum would be the strong absorption bands of the two carbonyl (C=O) groups of the imidazolidine-2,4-dione ring. These typically appear in the region of 1700-1800 cm⁻¹. The N-H stretching vibrations of the amine groups in the ring would be observed as one or more bands in the region of 3100-3300 cm⁻¹. The C-N stretching vibrations would also be present, likely in the 1300-1400 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations of the pyridine ring would be found in their characteristic regions of the spectrum. mdpi.comresearchgate.netbepls.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Carbonyl) | 1700 - 1800 |

| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1600 |

| C-N Stretch | 1300 - 1400 |

Note: The data in this table are typical ranges for the specified functional groups. The exact positions of the absorption bands can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. In a typical mass spectrum, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming the compound's molecular formula. For this compound (C₈H₇N₃O₂), the expected molecular weight is approximately 177.16 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for related imidazolidine-2,4-dione derivatives involve the cleavage of the side chain and the breakdown of the heterocyclic ring. mdpi.comuni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 178.06 | Molecular ion with an added proton |

| [M+Na]⁺ | 200.04 | Molecular ion with an added sodium ion |

| [M-H]⁻ | 176.05 | Molecular ion with a removed proton |

Note: The m/z values are predicted based on the molecular formula and common adducts observed in mass spectrometry.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Structure Confirmation

Powder X-ray Diffraction for Crystalline Phase Purity Assessments

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. In the study of compounds like this compound, PXRD is primarily used to assess the crystalline phase purity. The method involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid, determined by the arrangement of atoms in the crystal lattice. cas.czresearchgate.net

The primary applications of PXRD in the research of crystalline compounds include:

Phase Identification: The diffraction pattern of a synthesized compound is compared against databases or patterns of known materials to confirm its identity.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. Conversely, the appearance of unexpected peaks can signify the presence of impurities or a mixture of different crystalline forms (polymorphs). researchgate.net

Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns, making it an essential tool for identifying and differentiating between them.

Determination of Lattice Parameters: The positions of the diffraction peaks can be used to calculate the unit cell parameters of the crystal lattice. cas.czresearchgate.net

Modern diffractometers offer high resolution, with a full width at half maximum (FWHM) for standard materials often less than 0.021°, allowing for precise analysis. anton-paar.com While specific experimental PXRD data for this compound is not extensively detailed in publicly accessible literature, a typical representation of such data is shown in the table below, illustrating how results are commonly reported.

Table 1: Illustrative Powder X-ray Diffraction Data Format

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.54 | 65 |

| 28.9 | 3.09 | 30 |

Thermal Analysis in Compound Research

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For organic compounds such as those in the imidazolidine-2,4-dione family, the most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). chemeo.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine:

Melting Point (Tfus): The temperature at which a solid transitions to a liquid, observed as an endothermic peak. chemeo.com

Enthalpy of Fusion (ΔfusH°): The energy required to melt the solid, calculated from the area of the melting peak. chemeo.com

Crystallization and Glass Transitions: Events that indicate changes in the physical state of the material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis provides information on:

Thermal Stability: The temperature range over which the compound remains stable before decomposing.

Decomposition Pattern: The process by which the material degrades, which can occur in single or multiple steps.

Compositional Analysis: Determining the content of different components, such as solvent or water, within the crystal structure.

These thermal properties are crucial for establishing the stability, purity, and handling requirements of a compound. While specific thermal analysis data for this compound is not detailed in the surveyed literature, the table below provides data for a related compound, 5-Methylhydantoin, to illustrate the types of parameters obtained from such studies. chemeo.com

Table 2: Thermal Properties of the Related Compound 5-Methylhydantoin

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -1879.8 ± 1.1 | kJ/mol | chemeo.com |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -509.7 ± 1.2 | kJ/mol | chemeo.com |

| Normal Melting Point (Tfus) | 418.15 | K | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 27.1 | kJ/mol | chemeo.com |

Computational Chemistry and Theoretical Studies on 5 Pyridin 4 Yl Imidazolidine 2,4 Dione and Its Derivatives

Quantum Mechanical (QM) Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and optimizing the molecular geometry of heterocyclic compounds like 5-(Pyridin-4-yl)imidazolidine-2,4-dione. Theoretical studies on related imidazolidine-2,4-dione derivatives often employ the B3LYP functional with basis sets such as 6-311+G(d,p) to perform these calculations. edu.krdedu.krd Such analyses provide insights into the fundamental geometric parameters, including bond lengths and angles, which are essential for understanding the molecule's stability and reactivity.

For instance, in a study on 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, a related compound, X-ray diffraction analysis revealed that the imidazolidine (B613845) ring possesses an almost planar conformation. nih.govresearchgate.net The dihedral angle, or twist, between the imidazolidine ring and the attached aromatic ring is a critical parameter determined through geometry optimization. In the case of the 5-(4-hydroxyphenyl) derivative, this angle was found to be 89.3(1)°. nih.govresearchgate.net These computational and crystallographic data are crucial for building accurate molecular models for further analysis, such as docking studies.

DFT calculations are also used to determine various electronic properties. In computational studies of thiazolidine-2,4-dione derivatives, another class of related heterocyclic compounds, properties such as dipole moment and heat of formation have been calculated to understand their electronic behavior and stability. researchgate.net

Table 1: Calculated Properties for Thiazolidine-2,4-dione Derivatives Note: This data is for thiazolidine-2,4-dione derivatives and is presented to illustrate the types of parameters obtained from DFT calculations.

| Compound System | Heat of Formation (kcal/mol) | Dipole Moment (D) |

| Thiazolidine-2,4-dione | -62.8742 | 1.4186 |

| 3-methyl-thiazolidine-2,4-dione | -57.6036 | 1.1715 |

| 5-methyl-thiazolidine-2,4-dione | -67.5595 | 1.7491 |

| 3,5-dimethyl-thiazolidine-2,4-dione | -62.2288 | 1.4721 |

| Data sourced from a computational study on thiazolidine-2,4-dione derivatives. researchgate.net |

Tautomerism Studies and Energetic Stability Analysis

Imidazolidine-2,4-dione and its derivatives can exist in different tautomeric forms, primarily through keto-enol tautomerism. edu.krdedu.krd Computational studies investigate the prototropic isomerization processes to determine the relative stability of these tautomers. edu.krd The imidazolidine-2,4-dione structure contains two amide groups, allowing for the potential formation of several enol forms.

A theoretical study on 5-monosubstituted imidazolidine-2,4-diones analyzed various tautomeric forms to identify the most stable structure. edu.krd The relative stability is determined by comparing the calculated total energies of the different tautomers. For a generic 5-monosubstituted imidazolidine-2,4-dione (where the substituent R=H), the energetic analysis indicated that the diketo form is not always the most stable. edu.krd The study revealed a stability order of E > D > B > C for the tautomeric forms investigated, with the enol form (E) having a low negative energy value compared to the keto form (A), suggesting its higher stability in that specific case. edu.krd The dynamic nature of tautomerism is crucial as it affects the molecule's structure, reactivity, and interactions with biological targets. researchgate.net

The environment, particularly the polarity of the solvent, can significantly influence the tautomeric equilibrium. researchgate.netnih.gov In polar solvents, forms with larger dipole moments, such as thione or keto tautomers, are often more stabilized, while nonpolar solvents may favor the thiol or enol forms. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO) for Electronic Transitions

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and that its electrons can be more easily excited to a higher energy state. This analysis is crucial for predicting sites of chemical reactions and understanding electronic transitions, such as n → π* transitions. researchgate.net

In computational studies of related thiazolidine-2,4-dione derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net This data helps in evaluating the molecule's electronic activity and potential interaction mechanisms.

Table 2: HOMO-LUMO Energies for Thiazolidine-2,4-dione Derivatives Note: This data is for thiazolidine-2,4-dione derivatives and illustrates the parameters derived from molecular orbital analysis.

| Compound System | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (ΔE) (a.u.) |

| Thiazolidine-2,4-dione | -0.2720 | -0.0382 | 0.2338 |

| 3-methyl-thiazolidine-2,4-dione | -0.2676 | -0.0343 | 0.2333 |

| 5-methyl-thiazolidine-2,4-dione | -0.2692 | -0.0369 | 0.2323 |

| 3,5-dimethyl-thiazolidine-2,4-dione | -0.2651 | -0.0333 | 0.2318 |

| Data sourced from a computational study on thiazolidine-2,4-dione derivatives. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with biological targets over time. For derivatives of imidazolidine-2,4-dione, MD simulations have been instrumental in validating docking results and understanding the stability of ligand-receptor complexes. nih.govnajah.edu

In a study of imidazolidine-2,4-dione derivatives as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), MD simulations were performed to analyze the inhibitory mechanism at the molecular level. nih.gov The results showed that the binding of the inhibitor stabilized the catalytic region of the PTP1B protein. nih.gov Similarly, MD simulations of other imidazolidinone derivatives designed as COX-2 inhibitors confirmed the stability of the ligand-protein complex and revealed consistent interactions throughout the simulation period. najah.edu These simulations provide crucial information on the conformational changes of both the ligand and the target protein upon binding, which is essential for rational drug design.

Intermolecular Interaction Analysis in Solid and Solution Phases

The imidazolidine-2,4-dione scaffold contains functional groups capable of forming significant intermolecular interactions, particularly hydrogen bonds. edu.krd The two N-H groups act as hydrogen bond donors, while the two carbonyl C=O groups serve as acceptors. edu.krd These interactions are fundamental to the molecule's crystal packing and its binding affinity to biological receptors. In the solid state, these interactions, along with others like C-H···O and C-H···π, consolidate the crystal structure. nih.govnih.gov In solution, interactions with solvent molecules also play a vital role. edu.krd

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.

Studies on related phenytoin (B1677684) analogues, such as 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, have utilized Hirshfeld surface analysis and associated 2D fingerprint plots to deconstruct the crystal packing. nih.govnih.govbohrium.com These analyses provide a percentage contribution for each type of intermolecular contact. For the aforementioned phenytoin analogue, the analysis showed that H···H contacts made the largest contribution to the crystal packing, accounting for 45% of the interactions. nih.govnih.gov Other significant interactions identified included C-H···O and N-H···O hydrogen bonds. nih.govnih.gov This detailed analysis is crucial for understanding the forces that govern the supramolecular assembly of these compounds in the solid state.

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Phenytoin Analogue Note: Data is for 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. nih.govnih.gov

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C-H···O | Significant (quantitative value not specified) |

| N-H···O | Significant (quantitative value not specified) |

| C-H···π | Significant (quantitative value not specified) |

Molecular Electrostatic Potential (MEP) mapping is a technique that illustrates the charge distribution across a molecule's surface. It is used to predict and understand how a molecule will interact with other species. The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

In a computational study of related imidazo[4,5-b]pyridine derivatives, MEP analysis was used to identify hydrogen-bond donors and acceptors. uctm.edu The blue regions (positive potential) were located around the hydrogen atoms of the N-H groups, indicating their role as hydrogen-bond donors. Conversely, the red regions (negative potential) were found near electronegative atoms like oxygen and nitrogen, highlighting them as hydrogen-bond acceptor sites. uctm.edu This information is invaluable for predicting the non-covalent interaction patterns of the molecule, which is a key factor in its biological activity and crystal engineering.

Mullikan Population Analysis

In computational studies of similar five-membered heterocyclic moieties, Mulliken charge analysis, often performed using Density Functional Theory (DFT) calculations, reveals the electronegativity effects of heteroatoms. niscpr.res.in For instance, in benzimidazolyl thiazole (B1198619) derivatives, it was observed that most carbon and nitrogen atoms carry negative charges, while sulfur and hydrogen atoms are positively charged. niscpr.res.in This is attributed to the higher electronegativity of nitrogen and oxygen atoms, which act as electron-accepting centers. niscpr.res.in

It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unpredictable fluctuations in the predicted partial charges. niscpr.res.in Despite this limitation, the analysis remains a valuable tool for qualitatively understanding the electronic landscape of a molecule. A hypothetical Mulliken population analysis for this compound would likely show significant negative charges on the oxygen and nitrogen atoms of the imidazolidine-2,4-dione ring and the nitrogen of the pyridine (B92270) ring, with the hydrogen atoms and the carbon atoms bonded to them exhibiting positive charges.

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Charge (a.u.) | Rationale |

| O (Carbonyl) | Negative | High electronegativity |

| N (Imidazolidine) | Negative | High electronegativity |

| N (Pyridine) | Negative | High electronegativity |

| H (Amide) | Positive | Bonded to electronegative nitrogen |

| C (Carbonyl) | Positive | Bonded to two electronegative oxygens |

This table is illustrative and based on general principles of Mulliken charge analysis on similar heterocyclic systems. Actual values would require specific DFT calculations.

Hydrogen Bonding Network Characterization

The hydrogen bonding network is a critical determinant of the crystal packing and, by extension, the physicochemical properties of a compound. For this compound, the presence of both hydrogen bond donors (the N-H groups of the imidazolidine ring) and acceptors (the carbonyl oxygens and the pyridine nitrogen) suggests a high potential for extensive hydrogen bonding.

A study on the closely related compound, 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, revealed that its molecules are linked by intermolecular N—H···O and O—H···O hydrogen bonds, forming a three-dimensional framework in the crystal lattice. nih.gov The imidazolidine ring in this analog was found to be nearly planar. nih.gov Similarly, in the crystal structure of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, N—H⋯O hydrogen bonds lead to the formation of inversion dimers. nih.gov These dimers are further connected into layers by C—H⋯O hydrogen bonds. nih.gov

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

| N-H (Imidazolidine) | C=O (Imidazolidine) | Intermolecular Hydrogen Bond |

| N-H (Imidazolidine) | N (Pyridine) | Intermolecular Hydrogen Bond |

| C-H (Pyridine) | C=O (Imidazolidine) | Weak Intermolecular Hydrogen Bond |

Energy Framework Calculations

Energy framework calculations are a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal structure. This analysis helps in understanding the topology and strength of the interactions that hold the molecules together in a crystalline solid.

In a study of 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione, a derivative of the core structure of interest, energy framework calculations were performed using the CE-B3LYP/6–31G(d,p) energy model. nih.gov This analysis revealed the individual contributions of electrostatic, polarization, dispersion, and repulsion energies to the total interaction energy. nih.gov The study identified significant N—H⋯O and C—H⋯O hydrogen bonds that form helical chains of molecules. nih.gov The total interaction energies for these hydrogen bonds were calculated to be -50.5 kJ mol⁻¹ and -43.4 kJ mol⁻¹, respectively, indicating strong and stabilizing interactions. nih.gov

Energy frameworks are graphically represented as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the magnitude of the interaction energy. This visualization provides an intuitive picture of the packing and the dominant forces within the crystal. For this compound, such calculations would likely highlight a robust network of interactions dominated by hydrogen bonding, with significant contributions from electrostatic and dispersion forces.

Table 3: Representative Interaction Energies from a Study of an Imidazolidine-2,4-dione Derivative

| Interaction Type | Electrostatic Energy (kJ mol⁻¹) | Polarization Energy (kJ mol⁻¹) | Dispersion Energy (kJ mol⁻¹) | Repulsion Energy (kJ mol⁻¹) | Total Energy (kJ mol⁻¹) |

| N—H⋯O | -50.2 | -12.7 | -27.6 | 58.2 | -50.5 |

| C—H⋯O | -17.4 | -3.7 | -56.2 | 43.2 | -43.4 |

*Data extracted from a study on 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione and is illustrative for the types of interactions and their magnitudes in related systems. nih.gov

Computational Ligand Design and Virtual Screening Methodologies

Computational approaches are pivotal in modern drug discovery for the design of novel ligands and for screening large virtual libraries of compounds to identify potential drug candidates. For derivatives of this compound, these methodologies are employed to predict their binding affinity and selectivity towards various biological targets.

Molecular Docking for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Numerous studies have utilized molecular docking to investigate the binding of imidazolidine-2,4-dione and related thiazolidine-2,4-dione derivatives to various protein targets. For instance, docking studies of thiazolidine-2,4-dione analogues as potential antidiabetic agents have shown interactions with key amino acid residues such as Leu270, Gln283, and Arg288 in the peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.net In another study on thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors, the 5-benzylidenethiazolidine-2,4-dione motif was found to form crucial hydrogen bonds with Cys917 in the hinge region of the active site. bldpharm.com

For this compound, molecular docking could be employed to predict its binding to a target of interest. The pyridine ring could engage in pi-pi stacking or hydrogen bonding interactions, while the imidazolidine-2,4-dione core could form key hydrogen bonds with the protein backbone or side chains. The results of such studies, typically presented as a docking score and a visual representation of the binding pose, are crucial for lead optimization.

Table 4: Example of Molecular Docking Results for Thiazolidine-2,4-dione Derivatives against PPARγ

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| SD-1 (Pyridin-2-yl derivative) | -7.2 | Ser342, Ile262, Phe247, Lys265 |

| SD-3 (Dimethoxy derivative) | -6.6 | Phe287, Leu270, Gly204, Arg288, Ser342, Gln283, Arg280 |

*Data is for illustrative purposes from a study on thiazolidine-2,4-dione analogues. nih.gov

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models can then be used as 3D queries to screen databases for new molecules with similar activity.

Pharmacophore models have been developed for various classes of compounds containing the imidazolidine-2,4-dione or thiazolidine-2,4-dione scaffold. For example, a pharmacophoric model for 2,4-thiazolidinedione (B21345) analogs typically includes hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features. mdpi.com In a study on thiazolidine-2,4-dione derivatives as PIM-1 kinase inhibitors, a pharmacophore model with features like acceptor, donor, and hydrophobic regions was generated and used for virtual screening. kyoto-u.ac.jp

For this compound, a pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the N-H groups.

A hydrogen bond acceptor feature for the carbonyl oxygens and the pyridine nitrogen.

An aromatic/hydrophobic feature for the pyridine ring.

Such a model would be invaluable for identifying novel derivatives with potentially enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for activity.

QSAR studies have been extensively performed on derivatives of imidazolidine-2,4-dione and thiazolidine-2,4-dione. In a 3D-QSAR study on imidazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop predictive models. nih.gov The resulting contour maps provided insights into the structural features that influence the inhibitory activity, guiding the design of new potent inhibitors. nih.gov Another QSAR study on thiazolidine-2,4-dione derivatives as antihyperglycemic agents identified the importance of topological and charge-dependent parameters in determining the activity.

A QSAR study on a series of this compound derivatives would involve calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. The predictive power of the QSAR model is typically assessed using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

Table 5: Statistical Parameters from a 3D-QSAR Study of Imidazolidine-2,4-dione Derivatives

| Model | q² | r² | SEE | r²_pred |

| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |

| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |

*q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; SEE: standard error of estimate; r²_pred: predictive r² for the test set. Data from a study on PTP1B inhibitors. nih.gov

Structure Activity Relationships Sar and Mechanistic Research

Impact of Substituent Effects on Biological Activity

The electronic properties of substituents on the aryl ring at the 5-position of the imidazolidine-2,4-dione scaffold profoundly influence the molecule's interaction with biological targets. mdpi.comacs.org

The biological activity of 5-arylidene-imidazolidine-2,4-dione derivatives is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the aryl moiety. mdpi.comacs.org Research on a series of 5-arylidene-2-thioxoimidazolidin-4-ones, a closely related scaffold, demonstrated that while the unsubstituted phenyl derivative possessed no detectable activity as a perforin inhibitor, the addition of various EWGs, including halogens, trifluoromethyl (CF₃), and cyano (CN) groups, conferred activity. acs.org

In studies of Schiff's bases incorporating the imidazolidine-2,4-dione scaffold, EWGs were found to exhibit superior performance in antitumor assays. mdpi.com For instance, a derivative with a 4-(trifluoromethoxy)phenyl substitution proved to be a potent candidate against multiple cancer cell lines, suggesting that the trifluoromethoxy group enhances the compound's electrophilicity and, consequently, its reactivity with biological targets. mdpi.com

Conversely, the impact of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) groups, is more varied and appears to be dependent on their position and number on the aryl ring. mdpi.com This suggests a more complex interaction with the target's binding site, where steric factors and specific hydrogen bond acceptor capabilities may play a role in addition to purely electronic effects.

Table 1: Effect of Electronic Substituents on Biological Activity

| Substituent Group | Type | General Effect on Activity | Example | Source |

|---|---|---|---|---|

| -Cl, -Br | Electron-Withdrawing | Potent activity | 4-chlorophenyl | mdpi.com |

| -CF₃, -CN | Electron-Withdrawing | Confers activity | 4-cyanophenyl | acs.org |

| -OCF₃ | Electron-Withdrawing | Potent activity | 4-(trifluoromethoxy)phenyl | mdpi.com |

| -OCH₃ | Electron-Donating | Variable, position-dependent | 3,4-dimethoxyphenyl | mdpi.com |

| Unsubstituted Phenyl | Neutral | No detectable activity | Phenyl | acs.org |

Halogen substitution is a key strategy for enhancing the biological activity of imidazolidine-2,4-dione derivatives. The introduction of halogens like chlorine and bromine at the para-position of a 5-phenylidene ring has been shown to produce potent antitumor activity. mdpi.com Specifically, 4-chloro and 4-bromo substituted derivatives have demonstrated significant efficacy. mdpi.com This potent activity indicates that the electron-withdrawing nature and the specific size and lipophilicity of the halogen atoms may bolster the molecule's ability to interact effectively with its biological targets. mdpi.com Furthermore, in the context of antimicrobial applications, the inhibitory effects of some imidazolidine (B613845) derivatives against bacteria such as Staphylococcus aureus and Escherichia coli have been attributed to the presence of chlorine atoms in their structure. researchgate.net

Table 2: Impact of Halogen Substitution on Antitumor Activity (MCF-7 Cell Line)

| Compound Derivative | Halogen Substituent | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5-(4-chlorobenzylidene) | 4-Chloro | 11.23 | mdpi.com |

| 5-(4-bromobenzylidene) | 4-Bromo | 12.04 | mdpi.com |

Stereochemical Considerations in Biological Activity and Catalysis Research

When the C-5 carbon of the imidazolidine-2,4-dione ring is substituted with a group like pyridin-4-yl, it becomes a stereocenter. This means the compound can exist as a pair of enantiomers (R and S isomers). The three-dimensional arrangement of atoms around this chiral center is a critical factor in biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one enantiomer over the other. While specific research into the stereochemical effects of 5-(pyridin-4-yl)imidazolidine-2,4-dione is not extensively detailed in the provided context, the principles of stereochemistry are fundamental to this class of compounds. The synthesis of specific enantiomers (asymmetric synthesis) is a crucial aspect of developing potent and selective therapeutic agents based on the imidazolidine-2,4-dione scaffold.

Elucidation of Molecular Mechanisms of Action

Derivatives of imidazolidine-2,4-dione have been found to exert their biological effects by interacting with a variety of molecular targets, thereby inhibiting specific biological pathways.

The imidazolidine-2,4-dione nucleus has been identified as a key structural motif for inhibitors of several important enzyme classes.

Protein Tyrosine Phosphatases (PTPs) : The imidazolidine-2,4-dione scaffold has been successfully used to develop selective inhibitors of Protein Tyrosine Phosphatase-1B (PTP1B). nih.govnih.govresearchgate.net PTP1B is a key negative regulator in both insulin and leptin signaling pathways, making it a significant target for treating type 2 diabetes and obesity. nih.govresearchgate.net Similarly, derivatives have been designed as inhibitors of Lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases due to its role in down-regulating T-cell receptor signaling. nih.gov

Histone Deacetylase 6 (HDAC6) : Several studies have focused on developing imidazolidine-2,4-dione derivatives as isoform-selective inhibitors of HDAC6. nih.govnih.govacs.org HDAC6 has emerged as a promising drug target for cancer and neurodegenerative diseases. nih.gov Selective inhibition of HDAC6 over other HDAC isoforms is pursued to achieve therapeutic effects with lower toxicity. nih.gov

B-cell lymphoma-2 (Bcl-2) Family Proteins : The scaffold has also been employed to design inhibitors of anti-apoptotic Bcl-2 proteins. nih.gov These proteins are crucial targets in cancer therapy, as their inhibition can restore the natural process of programmed cell death (apoptosis) in cancer cells. nih.gov

The inhibition of the molecular targets identified above leads to the modulation of critical cellular signaling pathways.

RTK Signaling : By inhibiting protein tyrosine phosphatases like PTP1B and LYP, imidazolidine-2,4-dione derivatives can indirectly modulate Receptor Tyrosine Kinase (RTK) signaling. PTP1B dephosphorylates and thus inactivates the insulin receptor (an RTK), so its inhibition leads to enhanced insulin signaling. nih.gov LYP negatively regulates the T-cell receptor (TCR) signaling pathway, and its inhibition can restore T-cell activation. nih.gov Some related Schiff's base derivatives have also shown inhibitory activity against the RTKs EGFR and HER2. mdpi.com

HDAC6 Inhibition : The inhibition of HDAC6 by imidazolidine-2,4-dione derivatives has specific downstream consequences. A key substrate of HDAC6 is α-tubulin; its inhibition leads to an increase in the acetylation of α-tubulin. nih.govnih.gov This affects microtubule stability and function, ultimately leading to cell cycle arrest and the induction of apoptosis, often through the activation of caspases. mdpi.comnih.gov

Interaction with Viral Proteins (e.g., EV71 VP1 capsid protein)

The imidazolidinone scaffold is a key feature in a class of potent and selective inhibitors of human enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. nih.govnih.gov Mechanistic studies indicate that these compounds, including derivatives of this compound, exert their antiviral effects by targeting the viral capsid protein VP1. nih.govnih.gov

Time-course experiments have shown that these inhibitors are most effective during the early stages of viral replication, suggesting a mechanism that involves the inhibition of viral attachment to host cells or the subsequent uncoating of the viral RNA genome. nih.govnih.gov This points to the viral surface protein as the likely target. nih.gov

The interaction is believed to occur within or near a hydrophobic pocket in the VP1 protein. nih.gov This is supported by resistance studies, which have identified that specific mutations in the VP1 protein can confer resistance to pyridyl imidazolidinone compounds. For instance, a mutation at amino acid position 192 of the VP1 protein was shown to make EV71 resistant to the inhibitory effects of the derivative BPR0Z-194, confirming that the VP1 capsid is the direct target. nih.gov

SAR studies have further refined the understanding of this interaction. It has been demonstrated that analogues with an aryl substituent at the para position of a phenoxyl ring, connected to the imidazolidinone core via a linker, generally exhibit the highest activity against EV71. nih.gov The length of the molecular structure and its hydrophobic characteristics are also crucial for drug efficacy. researchgate.net

Table 1: Antiviral Activity of Selected Imidazolidinone Derivatives

| Compound | Target Virus | Activity (IC50) | Key Finding |

|---|---|---|---|

| Pyridyl Imidazolidinone Analogues (General) | Enterovirus 71 (EV71) | Submicromolar to low micromolar | Inhibits early stages of viral replication (attachment/uncoating) by targeting the VP1 capsid protein. nih.govnih.gov |

| Compound 1 and 8 | Coxsackievirus A9 | 0.47-0.55 µM | Potent activity against related enteroviruses. nih.gov |

| Compound 1 and 8 | Coxsackievirus A24 | 0.47-0.55 µM | Potent activity against related enteroviruses. nih.gov |

| Compound 1 and 8 | Enterovirus 68 | 2.13 µM | Moderate activity. nih.gov |

| BPROZ-194 | Enterovirus 71 (EV71) | Not specified | Resistance conferred by a mutation at position 192 of the VP1 protein, confirming VP1 as the target. nih.gov |

Receptor Binding Affinity and Agonist/Antagonist Properties (e.g., CB1 receptor inverse agonism)

The imidazolidine-2,4-dione core structure is also found in compounds designed to interact with cannabinoid receptors, particularly the CB1 receptor, which is a target for treating obesity and metabolic syndromes. nih.gov While research on the specific 5-(Pyridin-4-yl) derivative is limited in this context, studies on related 1,3,5-triphenylimidazolidine-2,4-dione derivatives have demonstrated significant binding affinity and functional activity at the human CB1 receptor. nih.gov

These compounds typically act as inverse agonists. nih.gov Unlike a neutral antagonist which simply blocks an agonist from binding, an inverse agonist binds to the same receptor and produces the opposite pharmacological effect. In the case of the CB1 receptor, agonists tend to inhibit the production of the second messenger cyclic-AMP (cAMP), whereas inverse agonists stimulate its production. nih.gov A [(35)S]-GTPγS binding assay, which measures G-protein activation, has been used to confirm the inverse agonist properties of these imidazolidine-2,4-dione compounds at the CB1 receptor. nih.govebi.ac.uk

Structure-affinity relationship studies have shown that substitutions on the phenyl rings at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring are critical for affinity. For example, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione were identified as having the highest affinity for the human CB1 receptor among a series of tested derivatives. nih.gov

Advanced Applications and Emerging Research Directions

Catalytic Applications in Asymmetric Synthesis

The use of chiral metal complexes as catalysts is a cornerstone strategy for producing enantiomerically pure compounds. nih.govbeilstein-archives.org The effectiveness of these catalysts relies on the specific pairing of a chiral ligand with a metal ion, which dictates the catalytic and enantioselective properties of the resulting complex. nih.govbeilstein-archives.org Within this context, ligands based on the pyridine-imidazolidinone framework have emerged as a prominent class of chiral nitrogen ligands. beilstein-archives.org

Researchers have synthesized series of chiral ligands based on the 2-(pyridin-2-yl)imidazolidin-4-one structure, featuring various substitutions on the imidazolidine (B613845) ring. nih.govbeilstein-archives.org These bidentate or tridentate ligands are designed to coordinate with metal ions, creating a chiral environment for catalysis. nih.govbeilstein-journals.org The synthesis often involves the condensation reaction between a pyridine (B92270) aldehyde, such as pyridine-2,6-dicarbaldehyde, and an optically active amino amide or diamine. beilstein-archives.orgresearchgate.netnih.gov For instance, the C(2)-symmetric bis(imidazolidine)pyridine ligand, known as PyBidine, was synthesized from 2,6-pyridyl aldehyde and optically active (S,S)-diphenylethylenediamine. researchgate.netnih.gov

Structural modifications are actively explored to enhance catalytic performance. These include altering alkyl groups at the 5-position of the imidazolidine ring and substituting the pyridine moiety with other heterocycles like imidazole (B134444). nih.govbeilstein-journals.org While replacing pyridine with imidazole was found to lower the reaction rate in some cases, it significantly improved enantioselectivity for certain diastereomers. nih.govbeilstein-journals.org These ligands are designed to be structurally analogous to well-known tridentate chiral ligands like PyBOX and PyBidine. nih.govbeilstein-journals.org

Copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands have proven to be highly efficient catalysts for asymmetric reactions, most notably the Henry reaction (nitroaldol reaction). nih.govbeilstein-archives.org The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The chiral copper complexes catalyze this reaction to produce nitroaldol products with high yields and excellent enantioselectivities (up to 98% ee). researchgate.net

These catalytic systems are effective for both aromatic and aliphatic aldehyde substrates. researchgate.net In the PyBidine-Cu(OTf)₂ complex, the imidazolidine rings act as "chiral fences," effectively shielding specific quadrants around the metal center to control the stereochemical outcome of the reaction. nih.gov This steric control has been successfully applied to highly endo-selective [3+2] cycloadditions of imino esters with nitroalkenes, yielding adducts with up to 99% ee. researchgate.netnih.gov To improve practicality and sustainability, the most effective catalysts have been anchored onto supports like polystyrene beads and magnetic nanoparticles, facilitating easier recycling. nih.govbeilstein-archives.org

Table 1: Performance of a Chiral Pyridine-Imidazolidinone Based Catalyst in Asymmetric Henry Reactions

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Aromatic | up to 99 | up to 98 |

| Aliphatic | up to 99 | up to 98 |

Data derived from studies on C2-symmetric chiral diamide (B1670390) ligands chelated with Cu(II). researchgate.net

Fluorescent Probes and Imaging Agents for Biological Systems

Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes, offering the ability to detect specific biomolecules and report on their environment. thieme-connect.com The pyridine-imidazolidine-2,4-dione scaffold has been successfully incorporated into the design of such probes.

The development of highly emissive derivatives is crucial for sensitive biological imaging. A structure-based design approach has been used to create fluorescent probes for targets like the cannabinoid CB₂ receptor (CB₂R). thieme-connect.com Starting with a 5-fluoropyridin-2-yl-benzyl-imidazolidine-2,4-dione scaffold, which is a selective CB₂R agent, researchers have designed one-step fluorescent probes. thieme-connect.com This design involves attaching a fluorescent dye, such as Cyanine5 (Cy5), to the core scaffold via an alkyl spacer. thieme-connect.com The resulting probe, 22 , demonstrated good affinity for the CB₂R and functioned as an inverse agonist. thieme-connect.com Such probes allow for the visualization of receptors in cells without the need for secondary detection methods like copper-assisted click reactions. thieme-connect.com The choice of fluorophore is critical; cyanine (B1664457) dyes, for example, are often selected for their high molar extinction coefficients and tunable emission profiles, which are advantageous for bioimaging. nih.gov

Table 2: Properties of a Pyridin-2-yl-benzyl-imidazolidine-2,4-dione Based Fluorescent Probe (Probe 22)

| Property | Value |

| Target | Cannabinoid CB₂ Receptor (CB₂R) |

| Fluorescent Dye | Cy5 |

| CB₂R Affinity (pKi) | 6.2 ± 0.6 |

| Functional Activity | Inverse Agonist (EC₅₀ 5.3 ± 0.1) |

Data from the characterization of a fluorescent probe for the cannabinoid CB₂ receptor. thieme-connect.com

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Integrating bioorthogonal handles into fluorescent probes allows for powerful, multi-step labeling strategies. For instance, a bifunctional probe based on the 5-fluoropyridin-2-yl-benzyl-imidazolidine-2,4-dione scaffold was designed with an alkyne handle. thieme-connect.com This alkyne group serves as a point of attachment for reporter molecules, such as fluorescent dyes, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used bioorthogonal reaction. thieme-connect.comnih.gov This approach enabled target engagement studies and the visualization of endogenously expressed CB₂R in primary human immune cells. thieme-connect.com

Another powerful bioorthogonal reaction is the inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.govnih.gov This reaction is known for its extremely fast kinetics without the need for a catalyst. nih.gov A pyridine-imidazolidinone derivative could be functionalized with a strained dienophile (like norbornene or trans-cyclooctene) to react with a tetrazine-labeled biomolecule, or vice-versa, enabling specific and rapid labeling in a biological context. nih.gov

Chemical Biology Applications in Protein Modification

The pyridine-imidazolidinone scaffold holds promise for applications in chemical biology, particularly in the targeted interaction with and modification of proteins. While direct examples of the 5-(pyridin-4-yl)imidazolidine-2,4-dione core being used for covalent protein modification are still emerging, related heterocyclic structures have been successfully employed as potent and selective protein inhibitors. nih.gov For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as orally active, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a crucial enzyme in cell signaling pathways often deregulated in cancer. nih.gov

This demonstrates that the core heterocyclic structure can be tailored to fit into the binding pockets of specific proteins, such as the ATP-binding site of a kinase. nih.gov By incorporating a reactive group—a "warhead"—into the structure of a selective binder, a molecule like this compound could be transformed from a reversible inhibitor into a covalent modifier. This strategy is widely used in drug discovery to achieve prolonged and potent target engagement. Furthermore, by introducing a bioorthogonal handle, these molecules could be used as activity-based probes to selectively label and identify protein targets in complex biological systems. nih.gov

N-Terminal Protein Modification Strategies

The selective modification of proteins at their N-terminus is a powerful strategy for creating well-defined bioconjugates for therapeutic and research purposes. mit.edunih.gov The unique reactivity of the α-amino group at the N-terminus, with a pKa typically lower than that of lysine (B10760008) ε-amino groups, allows for selective reactions under controlled pH conditions. mit.edu Various reagents have been developed to target the N-terminus for applications ranging from drug delivery to in vivo imaging.

Currently, there is a lack of specific published research detailing the use of this compound in N-terminal protein modification strategies. Methodologies for N-terminal modification often employ reagents that can form stable linkages under physiological conditions. mit.edu While the imidazolidine-2,4-dione structure itself is a key component of some biologically active molecules, its application as a reagent for N-terminal protein conjugation has not been documented for the pyridin-4-yl variant. Future research could explore the potential of appropriately functionalized this compound derivatives for this purpose.

Understanding Reaction Kinetics and Selectivity in Protein Conjugation

The success of any protein modification strategy hinges on the reaction's kinetics and selectivity. A high degree of selectivity for the intended site, such as the N-terminus, over other reactive sites like lysine residues, is crucial to ensure the homogeneity and functionality of the resulting bioconjugate. nih.gov The rate of the conjugation reaction is also a critical parameter, influencing the efficiency and practicality of the labeling process.

As with its application in N-terminal modification strategies, there is no specific data available in the scientific literature concerning the reaction kinetics and selectivity of this compound in protein conjugation. Studies on other protein modification reagents highlight the importance of systematic evaluation of these parameters to establish the utility and robustness of a new bioconjugation method. nih.gov Such studies would be essential to determine if this compound or its derivatives could serve as effective and selective tools for protein chemists.

Role as Additives in Organic Synthesis Processes

Certain heterocyclic compounds can act as organocatalysts or additives to promote various organic reactions, offering a milder and more selective alternative to metal-based catalysts. mdpi.com For instance, imidazolidinone-based structures have been explored as organocatalysts in various asymmetric transformations. Research has also been conducted on the catalytic synthesis of imidazolidin-2-ones themselves. mdpi.com

However, there is currently no published literature describing the use of this compound as an additive or organocatalyst in organic synthesis processes. The potential catalytic activity of this compound would depend on its ability to activate substrates or reagents through mechanisms such as hydrogen bonding or Lewis base catalysis, an area that remains to be explored.

Development of Novel Lead Compounds and Drug Candidates in Preclinical Research

The hydantoin (B18101) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govchemicalbook.com This has led to the development of numerous hydantoin-containing drugs for a wide range of diseases. researchgate.net The incorporation of a pyridine ring, a common feature in many pharmaceuticals, into the hydantoin structure is a promising strategy for discovering new drug candidates. nih.gov

Recent research has focused on the development of 5-(heteroarylmethylene)hydantoins as inhibitors of various enzymes, including Glycogen Synthase Kinase-3β (GSK-3β). nih.gov GSK-3β is a serine/threonine kinase implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer. nih.govsci-hub.senih.gov

A study on 5-(heteroarylmethylene)hydantoins identified several potent inhibitors of GSK-3β. nih.gov Notably, substituted 5-(pyridin-2-yl)methylenehydantoins were found to be single-digit micromolar inhibitors of the enzyme. nih.gov For example, (Z)-5-[(3-Chloro-2-pyridinyl)methylene]-2,4-imidazolidinedione demonstrated significant inhibitory activity. nih.gov This highlights the potential of the pyridinyl-hydantoin scaffold as a source of novel GSK-3β inhibitors. The specific 4-pyridinyl isomer, this compound, and its derivatives represent a logical extension of this research.

The general synthetic route to these compounds involves the Knoevenagel condensation of hydantoin with the corresponding heteroaryl-aldehyde. nih.gov The biological activity of these compounds is then assessed through in vitro enzyme inhibition assays.

The following table summarizes the inhibitory activity of some 5-(heteroarylmethylene)hydantoins against GSK-3β, demonstrating the potential of this class of compounds.

Table 1: Inhibitory Activity of Selected 5-(Heteroarylmethylene)hydantoins against GSK-3β

| Compound | Structure | GSK-3β IC₅₀ (µM) | Reference |

|---|---|---|---|

| (Z)-5-[(3-Chloro-2-pyridinyl)methylene]-2,4-imidazolidinedione | 2.14 ± 0.18 | nih.gov | |

| (Z)-5-[(5-Bromo-2-pyridinyl)methylene]-2,4-imidazolidinedione | 3.39 ± 0.16 | nih.gov |

The development of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as potent inhibitors of Bloom helicase further underscores the potential of the 4-pyridyl moiety in designing enzyme inhibitors for cancer therapy. nih.gov

While direct preclinical data for this compound is not yet widely published, the promising results for its structural analogs strongly suggest that this compound and its derivatives are valuable candidates for further investigation in drug discovery programs, particularly in the areas of neurodegenerative diseases and oncology.

Future Perspectives and Challenges in Research

Exploration of New Synthetic Pathways

A significant challenge and opportunity in the study of 5-(Pyridin-4-yl)imidazolidine-2,4-dione lies in the development of innovative and efficient synthetic routes. Traditional methods for creating the hydantoin (B18101) core, such as the reaction of an amino acid with isocyanates or the Bucherer-Bergs reaction, provide a foundational approach. researchgate.netmdpi.com However, future research must focus on pathways that are not only high-yielding but also align with the principles of green chemistry.

Recent advancements have demonstrated the use of novel catalytic systems and reaction conditions for synthesizing related heterocyclic structures. For instance, the development of magnetic nanoparticle-based catalysts has been reported for the one-pot, multi-component synthesis of N-substituted (Z)-5-arylidene imidazolidine (B613845) derivatives, offering an environmentally sustainable and efficient platform. nih.gov Similarly, microwave-assisted synthesis has been effectively used to produce libraries of related thiazolidinone compounds, significantly reducing reaction times. mdpi.com

A primary future goal will be to adapt and optimize these modern synthetic strategies for the production of this compound and its analogs. The challenge will be to accommodate the specific electronic properties of the pyridine (B92270) ring within these newer synthetic schemes, ensuring both efficiency and regioselectivity.

Table 1: Comparison of Synthetic Methodologies for Hydantoin and Related Heterocycles

| Method | Description | Advantages | Future Application for this compound |

|---|---|---|---|

| Classical Methods (e.g., Bucherer-Bergs) | One-pot synthesis from a ketone/aldehyde, cyanide, and ammonium (B1175870) carbonate. researchgate.net | Well-established, readily available starting materials. | Baseline method for initial synthesis and comparison. |

| Amino Acid-Based Synthesis | Reaction of an amino acid with phenyl isocyanate or isothiocyanate. mdpi.comresearchgate.net | Provides stereochemical control if chiral amino acids are used. | Synthesis of chiral derivatives of the target compound. |

| Catalytic One-Pot Reactions | Use of novel catalysts like magnetic nanoparticles (Fe₃O₄ MNPs) for multi-component reactions. nih.gov | High efficiency, catalyst reusability, environmentally friendly. nih.govbepls.com | Development of a green, scalable synthesis protocol. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. mdpi.com | Rapid synthesis, improved yields, suitable for library generation. | High-throughput synthesis of derivatives for screening. |

Deepening Mechanistic Understanding at the Molecular Level

While the broader class of hydantoins is known to interact with various biological targets, the specific molecular mechanism of action for this compound is yet to be determined. A critical area of future research will be to identify its cellular targets and elucidate the molecular interactions that drive its biological effects. Derivatives of the imidazolidine-2,4-dione scaffold have been identified as inhibitors of key enzymes such as protein tyrosine phosphatase 1B (PTP1B), lymphoid-specific tyrosine phosphatase (LCP), and kinases like AKT1 and CDK2. nih.govnih.govnih.gov

Future investigations should employ a combination of experimental and computational techniques to uncover these mechanisms. Affinity chromatography, proteomics, and genetic screening can identify binding partners. Subsequently, biophysical methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for visualizing the precise binding mode of the compound within the active site of its target protein. Molecular dynamics simulations can further illuminate how this binding affects the protein's conformational dynamics and function. nih.gov For example, simulations have been used to study how imidazolidine-2,4-dione derivatives interact with the P-loop region of PTP1B, providing insights into their inhibitory mechanism at an atomic level. nih.gov

Expansion of Biological Activity Spectrum

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities. researchgate.net These include anticonvulsant, anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.combepls.com The presence of the pyridine moiety in this compound suggests that its biological profile could be both potent and unique, as pyridine-containing compounds are known for a wide array of biological activities, including antibacterial effects. nih.gov

A major focus of future research will be to conduct comprehensive biological screenings to explore the full therapeutic potential of this compound. High-throughput screening against diverse panels of cell lines, enzymes, and receptors is necessary. Given the activities of related compounds, particular attention should be paid to its potential as an anticancer agent, an inhibitor of protein phosphatases involved in metabolic or autoimmune diseases, or as a modulator of ion channels or transporters. nih.govnih.govnih.gov

Table 2: Known Biological Activities of Imidazolidine-2,4-dione Derivatives

| Biological Activity | Example Target/Pathway | Example Derivative Class | Reference(s) |

|---|---|---|---|

| Anticancer | Kinases (AKT1, CDK2), Tubulin polymerization, ABCB1 Transporter modulation | 2-Thiohydantoins, Arylidene hydantoins | researchgate.netnih.govnih.gov |

| Antidiabetic | Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase | Phenyl-substituted hydantoins | nih.govnih.gov |

| Autoimmune Disease | Lymphoid-specific tyrosine phosphatase (Lyp) | Cinnamic acid-based hydantoins | nih.gov |

| Anticonvulsant | Voltage-gated sodium channels | 5,5-Diphenylhydantoin (Phenytoin) | researchgate.netbepls.com |

| Antimicrobial | Fungal and bacterial growth inhibition | Various substituted hydantoins | researchgate.netbepls.com |

| Androgen Receptor Modulation | Androgen receptor antagonism | Hydantoin derivatives for prostate cancer | mdpi.com |

Integration of Advanced Computational Methods in Design

The role of computational chemistry in drug discovery has become indispensable, offering the ability to accelerate the design process and reduce costs. emanresearch.org For this compound, the integration of advanced computational methods is not just an opportunity but a necessity for rational drug design. mdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are powerful tools for this purpose. nih.govmpg.de

Future research will heavily rely on these in silico approaches. Virtual screening campaigns can be launched to dock this compound against libraries of known protein structures to predict potential biological targets. Once a target is identified and validated, molecular docking and MD simulations can be used to understand its binding mode and affinity, guiding the design of more potent derivatives. nih.govnih.gov QSAR models can be developed as more analogues are synthesized and tested, allowing for the prediction of biological activity based on chemical structure and expediting the optimization of lead compounds.

Table 3: Application of Computational Methods in Drug Design

| Computational Method | Application in Research | Potential for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. nih.govnih.gov | Identification of potential biological targets and elucidation of binding modes. |

| Virtual Screening (VS) | Computationally screens large libraries of compounds against a target structure. | Rapidly identifies new derivatives with a higher probability of being active. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with changes in their biological activity. mpg.de | Develop predictive models to guide the synthesis of more potent analogues. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study the stability and dynamics of the ligand-protein complex. nih.govnih.gov | Assess the stability of the compound in the binding pocket and understand the dynamic impact on the target protein. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. nih.govnih.gov | Early-stage assessment of the drug-like properties of new derivatives to reduce late-stage failures. |

Development of Novel Derivatives with Enhanced Potency and Selectivity

The ultimate goal in the medicinal chemistry of this compound is the development of novel derivatives with superior therapeutic profiles. This involves systematically modifying the lead structure to enhance its potency against a desired biological target while improving its selectivity over other targets to minimize potential side effects.

Structure-activity relationship (SAR) studies will be paramount. Research will focus on making targeted chemical modifications at several key positions:

The Pyridine Ring: Introducing substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) onto the pyridine ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein.

The Imidazolidine Ring (N-1 and N-3 positions): Alkylation or arylation at the nitrogen atoms of the hydantoin ring is a common strategy to alter solubility, metabolic stability, and binding interactions. nih.gov Studies on related hydantoins show that modifications at these positions significantly impact activity. nih.gov

The C-5 Position: While this position is fixed with the pyridin-4-yl group in the parent compound, the creation of derivatives with alternative heteroaryl groups could be explored to probe the importance of the pyridine nitrogen's position and electronic influence.

Through iterative cycles of computational design, chemical synthesis, and biological evaluation, it will be possible to develop second-generation inhibitors or modulators derived from this compound that possess optimized potency, selectivity, and pharmacokinetic properties for a specific therapeutic application. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-(Pyridin-4-yl)imidazolidine-2,4-dione, and how can reaction yields be maximized?

Methodological Answer: The compound is synthesized via cyclocondensation of pyridine-4-carboxaldehyde with urea or thiourea derivatives under acidic conditions. Key variables include:

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in structural characterization?

Methodological Answer:

- ¹H NMR : Pyridyl protons appear as doublets at δ 8.5–8.7 ppm, while imidazolidine-dione NH protons resonate at δ 10.2–10.5 ppm (DMSO-d₆). Overlapping signals can be resolved using 2D-COSY .

- IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ confirm C=O groups, while pyridyl C=N appears at 1600–1650 cm⁻¹ .

Advanced Tip : Use dynamic NMR to study tautomerism in polar solvents .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites .

- Reaction Pathway Analysis : Use nudged elastic band (NEB) methods to model transition states for cyclization or substitution reactions .

Case Study : Substituent effects on pyridyl nitrogen’s electron density correlate with regioselective alkylation (R² > R³ positions) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values from kinase inhibition assays (e.g., CDK1/GSK3β) while controlling for assay conditions (pH, solvent, cell lines) .

- Structural Analog Screening : Test derivatives like 5-(4-fluorophenyl) analogs to isolate substituent-specific effects .

Example : Discrepancies in cytotoxicity may arise from differences in cell permeability, resolved via logP measurements (HPLC) .

Q. How can crystallographic data inform the design of co-crystals or metal complexes?

Methodological Answer:

Q. How to address low solubility in pharmacological assays?

Answer :

Q. What experimental controls are critical in studying tautomeric equilibria?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.